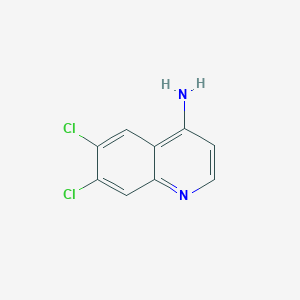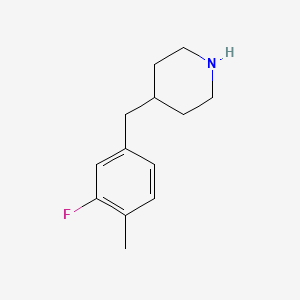
4-Amino-6,7-Dichlorchinolin
Übersicht
Beschreibung
4-Amino-6,7-dichloroquinoline (4-ADCQ) is a synthetic quinoline derivative with a wide range of applications in scientific research. It is a powerful inhibitor of the enzyme tyrosinase, which is involved in the production of melanin, and has been used in various studies to investigate the role of this enzyme in various physiological processes. 4-ADCQ is also used in other scientific research applications such as cancer research, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthese antimikrobieller Wirkstoffe
Diese Verbindung wird bei der Synthese von hybriden Aminoquinolin-Triazin-Derivaten verwendet, die antimikrobielle Aktivität zeigen. Sie dient als Schlüsselbestandteil bei der Herstellung neuer Oxazolidinone, die gegen häufige Bakterienstämme wirksam sind .
Synthese von Piperaquine
4-Amino-6,7-Dichlorchinolin wird als Ausgangsreagenz bei der Synthese von Piperaquine verwendet, einem Medikament, das in Kombination mit anderen Medikamenten zur Bekämpfung von Malaria eingesetzt wird .
Synthese neuartiger biologischer Verbindungen
Die Verbindung ist an der Synthese neuer Moleküle beteiligt, indem halogen-substituierte Anthranilsäuren mit aminosubstituierten Chinolinen kombiniert werden, die über 1,3,4-Oxadiazol verknüpft sind und verschiedene biologische Aktivitäten aufweisen können .
Herstellung von Aminoquinolin-Derivaten
Es ist entscheidend für die Herstellung neuartiger 7-Chlor-4-Aminoquinolin-Derivate durch nukleophile aromatische Substitutionsreaktionen. Diese Derivate werden weiter modifiziert, um ihre potenziellen biologischen Aktivitäten zu untersuchen .
Studien zur antimikrobiellen und antimalariellen Aktivität
Neue 7-Chlorchinolin-Derivate, die unter Verwendung von this compound synthetisiert wurden, wurden auf ihre antimikrobielle und antimalarielle Aktivität untersucht. Diese Studien sind entscheidend für die Entwicklung neuer Behandlungen für Infektionskrankheiten .
Safety and Hazards
4-Amino-6,7-dichloroquinoline is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .
Zukünftige Richtungen
The future directions of 4-Amino-6,7-dichloroquinoline research could involve the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and evaluation of their activity as antimicrobial, antimalarial, and anticancer . Another direction could be the exploration of alternative structural analogs of the 4-aminoquinoline type .
Wirkmechanismus
Target of Action
4-Amino-6,7-dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . This class of compounds has been found to display a wide range of bioactive properties, including antiviral , antimalarial , anti-leishmanial , anti-platelet aggregation , anti-inflammatory , immune-modulatory , and anticancer activities . The primary targets of these compounds are often pathogenic organisms, such as the Plasmodium species responsible for malaria .
Mode of Action
These compounds typically work through a nucleophilic aromatic substitution reaction . In this reaction, the chlorine atom in the 4-position in the pyridine ring is replaced selectively to form derivatives at that position . This reaction can occur with a specific primary amine, yielding compounds like chloroquine in high yield .
Biochemical Pathways
Given its similarity to other 4-aminoquinolines, it may interfere with the life cycle of pathogenic organisms likePlasmodium
Pharmacokinetics
Other 4-aminoquinolines like chloroquine and amodiaquine have been noted for theirexcellent clinical efficacy , limited host toxicity , ease of use , and simple, cost-effective synthesis
Result of Action
Similar compounds have shown significantantimicrobial activity . For instance, some novel 7-chloro-4-aminoquinoline derivatives have displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-Amino-6,7-dichloroquinoline. For instance, oxygen tension has been found to govern the activity of chloroquine against P. falciparum, with high oxygen tension (21%) leading to increased efficacy of the drug compared to lower (10%) oxygen tension . Similar environmental factors may also influence the action of 4-Amino-6,7-dichloroquinoline.
Biochemische Analyse
Biochemical Properties
4-Amino-6,7-dichloroquinoline plays a vital role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with heme, a component of hemoglobin, which is crucial for its antimalarial activity. The interaction between 4-Amino-6,7-dichloroquinoline and heme leads to the inhibition of heme polymerase, an enzyme responsible for detoxifying free heme in the malaria parasite. This inhibition results in the accumulation of toxic heme, leading to the death of the parasite .
Additionally, 4-Amino-6,7-dichloroquinoline has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to and inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting these kinases, 4-Amino-6,7-dichloroquinoline can modulate cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 4-Amino-6,7-dichloroquinoline on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Amino-6,7-dichloroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This effect is mediated through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the initiation of the apoptotic cascade .
Moreover, 4-Amino-6,7-dichloroquinoline can alter gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes. By influencing the activity of these transcription factors, 4-Amino-6,7-dichloroquinoline can upregulate or downregulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6,7-dichloroquinoline involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 4-Amino-6,7-dichloroquinoline to heme, which disrupts the detoxification process in malaria parasites. This binding leads to the accumulation of toxic heme, resulting in the death of the parasite .
In addition to its interaction with heme, 4-Amino-6,7-dichloroquinoline can inhibit the activity of various enzymes, including kinases and polymerases. By binding to the active sites of these enzymes, 4-Amino-6,7-dichloroquinoline can prevent the enzymes from catalyzing their respective biochemical reactions, thereby disrupting cellular processes and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of 4-Amino-6,7-dichloroquinoline over time in laboratory settings have been studied extensively This compound exhibits stability under various conditions, making it suitable for long-term studiesThis degradation can lead to a decrease in its efficacy and potency .
In in vitro studies, 4-Amino-6,7-dichloroquinoline has been shown to maintain its activity over extended periods, with minimal loss of potency. In in vivo studies, the long-term effects of 4-Amino-6,7-dichloroquinoline on cellular function have been observed, including its impact on cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Amino-6,7-dichloroquinoline vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit the growth of malaria parasites and cancer cells. At higher doses, 4-Amino-6,7-dichloroquinoline can cause toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the efficacy but increases the risk of adverse effects. Therefore, it is crucial to determine the optimal dosage of 4-Amino-6,7-dichloroquinoline to maximize its therapeutic benefits while minimizing its toxic effects .
Metabolic Pathways
4-Amino-6,7-dichloroquinoline is involved in various metabolic pathways, including its metabolism by liver enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. The metabolites of 4-Amino-6,7-dichloroquinoline are then excreted through the urine .
The interaction of 4-Amino-6,7-dichloroquinoline with metabolic enzymes can affect metabolic flux and metabolite levels. For instance, the inhibition of cytochrome P450 enzymes by 4-Amino-6,7-dichloroquinoline can lead to the accumulation of other drugs metabolized by these enzymes, resulting in potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-Amino-6,7-dichloroquinoline within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters .
Once inside the cells, 4-Amino-6,7-dichloroquinoline can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Amino-6,7-dichloroquinoline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Amino-6,7-dichloroquinoline is critical for its activity and function. This compound can localize to specific compartments or organelles within the cell, including the nucleus, mitochondria, and lysosomes. The targeting of 4-Amino-6,7-dichloroquinoline to these subcellular compartments is mediated by targeting signals and post-translational modifications .
For example, the accumulation of 4-Amino-6,7-dichloroquinoline in lysosomes can lead to the disruption of lysosomal function, resulting in the induction of autophagy and cell death. Similarly, the localization of 4-Amino-6,7-dichloroquinoline to the mitochondria can affect mitochondrial function and energy production, leading to apoptosis .
Eigenschaften
IUPAC Name |
6,7-dichloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBRYIQQZDIPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589036 | |
| Record name | 6,7-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948292-94-2 | |
| Record name | 6,7-Dichloro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)






